2,3-Diphenylimidazo[2,1-A]isoquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58582-13-1 |
|---|---|
Molecular Formula |
C23H16N2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,3-diphenylimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C23H16N2/c1-3-10-18(11-4-1)21-22(19-12-5-2-6-13-19)25-16-15-17-9-7-8-14-20(17)23(25)24-21/h1-16H |
InChI Key |
INKDOSXUCNTSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC4=CC=CC=C4C3=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
Mechanistic Pathways and Reaction Kinetics in Imidazo 2,1 a Isoquinoline Formation
Detailed Mechanistic Elucidation of Key Synthetic Transformations
The formation of the imidazo[2,1-a]isoquinoline (B1217647) core, including the 2,3-diphenyl substituted variant, can be accomplished through several mechanistic routes. These pathways often involve multicomponent reactions or metal-catalyzed cyclizations, designed for efficiency and atom economy.
One prominent approach is the tandem cyclization strategy. For the closely related benzo researchgate.netresearchgate.netimidazo[2,1-a]isoquinolines, a one-pot reaction between o-phenylenediamines and o-cyanobenzaldehydes provides a useful model. nih.govfigshare.com The mechanism commences with the condensation of the diamine and aldehyde to form an imine intermediate. This is followed by a series of cyclization and oxidation steps to construct the fused heterocyclic system. nih.gov
Another significant pathway involves a dearomatization/annulation cascade. In this type of reaction, isoquinolines react with ynones in a mild sequence to generate highly functionalized imidazo[2,1-a]isoquinoline derivatives. researchgate.netresearchgate.net This transformation highlights a modern approach to building molecular complexity from relatively simple starting materials.
Metal-catalyzed reactions offer a powerful and versatile method for constructing the scaffold. Copper-catalyzed cascade cyclization reactions, for instance, can sequentially form multiple C-N bonds in a single operation. nih.gov Similarly, visible-light-catalyzed formal [3+2] annulation reactions have been developed, which proceed via direct C-H activation to form the necessary C-C and C-N bonds in one pot. researchgate.net A proposed mechanism for a related three-component synthesis of C3-alkylated imidazo[1,2-a]pyridines involves the Lewis acid-catalyzed formation of an iminium ion, which is then attacked by the imidazopyridine ring.
A further elegant strategy is the intramolecular aza-Mannich reaction. This pathway proposes the in-situ generation of an N-acyl iminium ion from dihydroisoquinolines and N-substituted amino acids. researchgate.netresearchgate.net The subsequent intramolecular cyclization of this reactive intermediate yields the desired fused ring system.
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms relies heavily on the identification and, where possible, characterization of transient intermediates. In the synthesis of imidazo[2,1-a]isoquinolines, several key intermediates have been proposed based on mechanistic studies and the isolation of related structures.
Imine Intermediates: In syntheses that begin with an aldehyde and an amine, such as the Pictet-Spengler reaction for the isoquinoline (B145761) core or tandem reactions for benzo-fused analogs, the initial formation of an imine is a critical step. nih.govpharmaguideline.com This intermediate contains the C=N bond that is essential for the subsequent cyclization event, where a nucleophilic carbon on an aromatic ring attacks the electrophilic imine carbon.
Iminium Ion Intermediates: In many acid-catalyzed or Lewis acid-promoted reactions, iminium ions are the key reactive species. For example, the intramolecular aza-Mannich reaction pathway proceeds through an N-acyl iminium ion that is generated in situ. researchgate.netresearchgate.net These intermediates are highly electrophilic, facilitating nucleophilic attack and ring closure under mild conditions. The formation of an iminium ion intermediate is also a plausible mechanism in three-component reactions catalyzed by Lewis acids.
While the direct spectroscopic characterization of these intermediates for the synthesis of 2,3-diphenylimidazo[2,1-a]isoquinoline is challenging due to their high reactivity and low concentration, their existence is strongly supported by the final product structures and extensive mechanistic studies of analogous reactions.
Investigation of Transition States and Energy Profiles
Understanding the energy landscape of a reaction, including the structures of transition states and the corresponding activation energies, is fundamental to explaining its kinetics and outcome. For complex organic molecules like this compound, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating these aspects. uni-giessen.denih.gov
DFT calculations allow for the determination of the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netuni-giessen.de The energy and distribution of these frontier orbitals are critical for predicting the reactivity of the molecule. A smaller HOMO-LUMO energy gap generally implies higher reactivity. nih.gov For instance, DFT studies on imidazo[5,1-a]isoquinolines have been used to calculate these energy levels, providing insight into the electronic structure and predicting the most likely sites for electrophilic or nucleophilic attack. uni-giessen.descirp.org
By modeling the entire reaction coordinate, from reactants to products, researchers can identify transition state structures and calculate the activation energy barriers for each step. While specific transition state calculations for the formation of this compound are not widely reported, the application of DFT to related systems provides a framework for such investigations. The table below presents representative HOMO-LUMO energy data for substituted imidazo[5,1-a]isoquinolines, illustrating how theoretical calculations provide insight into the electronic energy profiles of these compounds.
| Compound Substituents (R1, R3) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Phenyl, 2-Pyridinyl | -5.61 | -2.12 | 3.49 |
| Phenyl, 4-(Trifluoromethyl)phenyl | -5.83 | -2.31 | 3.52 |
| Phenyl, 4-Cyanophenyl | -5.89 | -2.52 | 3.37 |
| 2-Pyridinyl, 4-Cyanophenyl | -5.89 | -2.58 | 3.31 |
Data derived from studies on related imidazo[5,1-a]isoquinolines. uni-giessen.de
Role of Catalysts and Reagents in Reaction Kinetics and Selectivity
Catalysts and reagents play a pivotal role in the synthesis of imidazo[2,1-a]isoquinolines by influencing both the rate of reaction (kinetics) and the specific outcome (selectivity). They achieve this by opening up lower-energy reaction pathways or by selectively activating specific functional groups.
Transition-Metal Catalysts: A wide range of transition metals, including palladium, copper, and nickel, are employed to catalyze key bond-forming events. nih.gov Palladium(II) and Copper(II) species are particularly effective in promoting oxidative C-H activation and subsequent C-C or C-N bond formation. nih.gov These catalysts can orchestrate complex cascade reactions, where multiple bonds are formed in a specific sequence, leading directly to the final heterocyclic product with high efficiency and selectivity.
Lewis and Brønsted Acids: Acid catalysts are crucial in reactions that involve the formation of imine or iminium ion intermediates. Lewis acids like phosphorus oxychloride (POCl₃) are used in classical cyclization reactions such as the Bichler-Napieralski synthesis to promote the dehydration and ring closure of an amide intermediate. pharmaguideline.com Brønsted acids can facilitate similar transformations by protonating carbonyl or imine groups, thereby increasing their electrophilicity and susceptibility to nucleophilic attack.
Bases and Other Reagents: Bases such as potassium carbonate or cesium carbonate are often essential in one-pot procedures. nih.govnih.gov They can act as proton scavengers, deprotonate acidic C-H bonds to form nucleophiles, or neutralize acidic byproducts, thereby driving the reaction equilibrium towards the desired product. Other reagents, like N,N'-Dicyclohexylcarbodiimide (DCC), function as condensation agents to facilitate amide bond formation, which can be a precursor step to cyclization. researchgate.net Hypervalent iodine(III) reagents have also been shown to catalyze C-H cycloamination in a metal-free approach. nih.gov
| Catalyst/Reagent Class | Specific Example(s) | Role in Reaction Mechanism | Impact on Kinetics/Selectivity |
|---|---|---|---|
| Transition Metals | Palladium(II) Acetate, Copper(II) Acetate | Catalyzes C-H activation, C-C/C-N cross-coupling | Enables efficient cascade reactions, controls regioselectivity |
| Lewis Acids | Phosphorus Oxychloride (POCl₃) | Activates amide carbonyl for cyclodehydration | Lowers activation energy for ring closure |
| Bases | Potassium Carbonate (K₂CO₃) | Proton scavenger, promotes nucleophile formation | Drives reaction equilibrium, prevents side reactions |
| Condensation Agents | DCC (N,N'-Dicyclohexylcarbodiimide) | Facilitates amide bond formation | Enables formation of cyclization precursors |
| Oxidizing Agents | Hypervalent Iodine(III) | Promotes C-H cycloamination | Provides a metal-free pathway for C-N bond formation |
Despite a comprehensive search for spectroscopic and structural data specifically for the compound this compound, no publications containing the complete, detailed experimental data required to fulfill the user's request could be located. The search yielded information on a variety of structurally related but distinct compounds, such as other isoquinoline derivatives, imidazo[5,1‐a]isoquinolines, and dihydro-imidazo[2,1-a]isoquinolinium salts. However, specific ¹H NMR, ¹³C NMR, 2D NMR, HRMS, FT-IR, X-ray crystallography, and UV-Vis data for this compound itself were not available in the retrieved sources.
Therefore, it is not possible to generate the requested thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound. The creation of detailed data tables and discussion of research findings for each specified analytical technique requires access to published experimental results for this exact compound, which could not be found.
Theoretical and Computational Investigations of 2,3 Diphenylimidazo 2,1 a Isoquinoline
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to determine the ground-state properties of molecules. For a molecule like 2,3-Diphenylimidazo[2,1-A]isoquinoline, DFT calculations are crucial for establishing its most stable three-dimensional structure and understanding its electronic characteristics.
Table 1: Representative Calculated Geometric Parameters for an Optimized Imidazo[2,1-a]isoquinoline (B1217647) Core This table is illustrative and shows the type of data obtained from a DFT geometry optimization.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | N(1)-C(2) | ~1.39 Å |
| Bond Length | C(2)-C(3) | ~1.48 Å |
| Bond Length | C(5)-N(4) | ~1.38 Å |
| Bond Angle | C(10b)-N(1)-C(2) | ~108.5° |
| Bond Angle | N(1)-C(2)-C(3) | ~110.0° |
| Dihedral Angle | C(phenyl)-C(2)-C(3)-N(4) | Variable |
Electronic Structure Analysis: Once the geometry is optimized, DFT is used to analyze the molecule's electronic structure. Key aspects include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.govugm.ac.id A smaller gap generally implies higher reactivity. ugm.ac.id For this compound, the HOMO is typically delocalized across the electron-rich imidazo[2,1-a]isoquinoline core, while the LUMO may extend over the entire π-conjugated system, including the phenyl substituents.
Other important electronic properties derived from DFT calculations include the molecular electrostatic potential (MEP), which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, and various global reactivity descriptors. ugm.ac.id
Table 2: Calculated Electronic Properties for a Representative Imidazo[2,1-a]isoquinoline System This table is illustrative and shows the type of data obtained from a DFT electronic structure analysis.
| Property | Calculated Value (eV) |
|---|---|
| EHOMO | -5.8 to -6.2 |
| ELUMO | -1.9 to -2.3 |
| HOMO-LUMO Gap (ΔE) | 3.7 to 4.1 |
| Ionization Potential (IP) | 5.8 to 6.2 |
| Electron Affinity (EA) | 1.9 to 2.3 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Correlation
While DFT excels at describing the electronic ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and simulating electronic absorption spectra (e.g., UV-Vis). nih.govnih.gov TD-DFT calculations are typically performed on the ground-state optimized geometry to compute vertical excitation energies, which correspond to the electronic transitions that occur upon absorption of light.
The output of a TD-DFT calculation provides several key pieces of information for each electronic transition:
Excitation Energy: The energy required to promote an electron from an occupied orbital to an unoccupied one, which can be correlated with the absorption wavelength (λmax).
Oscillator Strength (f): A dimensionless quantity that represents the probability of a given electronic transition occurring. Transitions with high oscillator strengths correspond to intense peaks in the absorption spectrum.
Orbital Contributions: The calculation identifies which molecular orbitals are primarily involved in the transition (e.g., HOMO → LUMO, HOMO-1 → LUMO).
For this compound, the lowest energy transitions are typically π → π* in character, involving the promotion of electrons within the extensive conjugated system. These calculations are essential for interpreting experimental UV-Vis and fluorescence spectra and understanding how structural modifications might tune the molecule's photophysical properties. researchgate.netuni-giessen.de
Table 3: Representative TD-DFT Results for Electronic Transitions in an Imidazo[2,1-a]isoquinoline Analog This table is illustrative and shows the type of data obtained from a TD-DFT calculation.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S0 → S1 | 3.25 | 381 | 0.45 | HOMO → LUMO (95%) |
| S0 → S2 | 3.60 | 344 | 0.21 | HOMO-1 → LUMO (88%) |
| S0 → S3 | 3.95 | 314 | 0.15 | HOMO → LUMO+1 (92%) |
Computational Modeling of Reaction Mechanisms and Energetics for Synthetic Pathways
Computational modeling is a valuable tool for understanding the mechanisms and feasibility of chemical reactions. DFT can be used to map out the potential energy surface for the synthesis of this compound. Synthetic routes, such as the annulation of 2-arylimidazoles with coupling partners, can be investigated computationally. rsc.org
This analysis involves:
Optimizing Geometries: Calculating the structures of reactants, intermediates, transition states (TS), and products.
Frequency Calculations: Verifying that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).
Calculating Energies: Determining the activation energy barrier (ΔE‡ or ΔG‡), which is the energy difference between the reactants and the transition state. A lower activation barrier indicates a faster reaction.
By comparing different potential pathways, computational chemists can predict the most likely mechanism, identify rate-determining steps, and explain observed regioselectivity or stereoselectivity. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A critical aspect of computational chemistry is the validation of theoretical models against experimental results. For this compound, calculated spectroscopic parameters are compared directly with measured data.
UV-Vis Spectra: The absorption maxima (λmax) predicted by TD-DFT calculations can be compared to the experimental UV-Vis spectrum measured in a solvent. nih.gov While gas-phase calculations may differ from solution-phase experiments, including a solvent model (like the Polarizable Continuum Model, PCM) in the computation often improves agreement.
Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies, often multiplied by a scaling factor to correct for approximations and anharmonicity, can be compared with experimental FT-IR and Raman spectra. This comparison helps confirm the structure of the synthesized compound and aids in the assignment of specific vibrational modes to observed spectral bands.
This synergy between theory and experiment is powerful; computations can help interpret complex spectra, while experimental data provide the ultimate benchmark for the accuracy of the theoretical methods used. researchgate.net
Table 4: Illustrative Comparison of Experimental and Calculated Spectroscopic Data This table is illustrative and shows the comparison between theoretical predictions and experimental values.
| Spectroscopic Data | Experimental Value | Calculated Value (TD-DFT/DFT) |
|---|---|---|
| UV-Vis λmax | ~385 nm | ~381 nm |
| IR Frequency (C=N stretch) | ~1620 cm-1 | ~1635 cm-1 (scaled) |
| IR Frequency (C-H aromatic stretch) | ~3050 cm-1 | ~3065 cm-1 (scaled) |
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for finding stationary points (energy minima and transition states) on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.gov For this compound, a key area of flexibility is the rotation of the two phenyl groups attached to the rigid fused ring system.
An MD simulation for this molecule would typically involve:
Placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent).
Assigning a force field, which defines the potential energy of the system based on the positions of its atoms.
Simulating the movement of atoms over a period (nanoseconds to microseconds) by solving Newton's equations of motion.
The resulting trajectory provides a wealth of information. It allows for the analysis of the accessible range of dihedral angles for the phenyl rings, the identification of the most populated (lowest energy) conformations, and the timescale of transitions between different conformational states. mdpi.com This is particularly relevant for understanding how the molecule's shape might fluctuate in a solution environment, which can impact its interactions and properties.
Reactivity and Chemical Transformations of the 2,3 Diphenylimidazo 2,1 a Isoquinoline Core
Electrophilic Aromatic Substitution Reactions on the Ring System
The imidazo[2,1-a]isoquinoline (B1217647) ring system presents multiple potential sites for electrophilic aromatic substitution (EAS). The outcome of such reactions is dictated by the electron density of the different rings within the core. The imidazole (B134444) portion is generally considered electron-rich and thus more susceptible to electrophilic attack than the pyridine (B92270) part of the isoquinoline (B145761) system. Conversely, the isoquinoline nucleus itself is deactivated towards electrophiles, especially under acidic conditions where the nitrogen atom is protonated.
In the parent quinoline (B57606) and isoquinoline systems, electrophilic substitution typically occurs on the benzene (B151609) ring rather than the nitrogen-containing ring. iust.ac.ir For isoquinoline, this attack preferentially happens at the C-5 and C-8 positions. iust.ac.ir For the 2,3-diphenylimidazo[2,1-a]isoquinoline scaffold, the reactivity is more complex. The heterocyclic core's reactivity towards electrophiles is generally low. Therefore, electrophilic attack is most likely to occur on the more activated phenyl rings at the C-2 and C-3 positions or on the benzene part of the isoquinoline moiety (positions C-7, C-8, C-9, and C-10). The precise regioselectivity would depend on the reaction conditions and the nature of the electrophile. While general principles of heterocyclic chemistry allow for these predictions, specific documented examples of electrophilic aromatic substitution on the this compound core are not extensively reported in the literature.
Nucleophilic Addition and Substitution Reactions
The pyridine ring within the isoquinoline portion of the scaffold is electron-deficient, making it susceptible to nucleophilic attack. In isoquinoline itself, nucleophilic addition typically occurs at the C-1 position. iust.ac.ir In the fused this compound system, the analogous position is C-5. The bridgehead nitrogen atom (N-4) withdraws electron density from the isoquinoline part of the molecule, enhancing the electrophilicity of the carbon atoms in this ring system.
Direct nucleophilic substitution on the unsubstituted aromatic core is generally challenging. However, such reactions can be facilitated if a leaving group is present at one of the positions on the isoquinoline ring. Furthermore, nucleophilic addition reactions can be a key step in the synthesis of functionalized imidazo[2,1-a]isoquinoline derivatives. For instance, the synthesis of related benzo nih.govnih.govimidazo[2,1-a]isoquinolines can involve the nucleophilic addition of cyanide to an imine intermediate as part of a tandem annulation process. nih.gov
Oxidation and Reduction Chemistry of the Fused Imidazole-Isoquinoline Scaffold
The fused imidazole-isoquinoline scaffold can undergo both oxidation and reduction reactions, typically involving the nitrogen atoms or the aromatic rings.
Reduction: Selective reduction of the isoquinoline moiety is a common transformation. The pyridine ring is more susceptible to reduction than the benzene ring. Catalytic hydrogenation of quinolines and isoquinolines, for example, typically reduces the heterocyclic ring. iust.ac.ir Applying this to the this compound core, catalytic hydrogenation would be expected to selectively reduce the C-5/C-6 double bond, yielding 5,6-dihydroimidazo[2,1-a]isoquinoline (B3358482) derivatives. More vigorous reduction conditions could lead to the corresponding tetrahydroisoquinoline derivatives. ontosight.ai
Oxidation: The nitrogen atoms within the heterocyclic system are potential sites for oxidation. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used to form N-oxides from N-heterocycles. In the this compound molecule, either the imidazole nitrogen or the isoquinoline nitrogen could potentially be oxidized, depending on their relative nucleophilicity and steric accessibility. The formation of such N-oxides can alter the electronic properties of the ring system and serve as an intermediate for further functionalization.
Functionalization and Derivatization Strategies at Specific Ring Positions (e.g., C-2, C-3, C-5, C-6, N-positions)
While the C-2 and C-3 positions are defined by the phenyl groups in the title compound, significant research has focused on functionalizing other positions of the imidazo[2,1-a]isoquinoline core, particularly C-5 and C-6.
Functionalization at C-5 and C-6: A powerful strategy for introducing diversity at the C-5 and C-6 positions is the rhodium(III)-catalyzed [4+2] annulation of 2-arylimidazoles with α-diazoketoesters. rsc.orgdocumentsdelivered.com This method allows for precise control over the substitution pattern. By choosing the appropriate α-diazoketoester coupling partner, various functional groups can be installed. rsc.org This process involves C-H activation and can proceed through C-C bond cleavage strategies like retro-Claisen and decarboxylation to yield different types of substituted products. rsc.orgdocumentsdelivered.com
Below is a table summarizing the diversity-oriented synthesis of imidazo[2,1-a]isoquinolines with substituents at the C-5 and C-6 positions.
| Starting 2-Arylimidazole | Coupling Partner (α-Diazoketoester) | Catalyst/Conditions | Position of Functionalization | Product Structure Example | Reference |
|---|---|---|---|---|---|
| 2-Phenylimidazole | Ethyl 2-diazo-3-oxobutanoate | [CpRhCl₂]₂, AgSbF₆, DCE, 80 °C | C-5 (CO₂Et), C-6 (Ac) | Ethyl 6-acetyl-5-oxo-2,3-diphenyl-5,6-dihydroimidazo[2,1-a]isoquinoline-5-carboxylate | rsc.org |
| 2-Phenylimidazole | tert-Butyl 2-diazo-3-oxobutanoate | [CpRhCl₂]₂, AgSbF₆, KOAc, DCE, 80 °C | C-6 (Ac) | 6-Acetyl-2,3-diphenylimidazo[2,1-a]isoquinoline | rsc.org |
| 2-Phenylimidazole | Di-tert-butyl 2-diazomalonate | [Cp*RhCl₂]₂, AgSbF₆, DCE, 80 °C | C-5 (CO₂tBu) | tert-Butyl this compound-5-carboxylate | rsc.org |
Functionalization at N-positions: The nitrogen atom of the isoquinoline moiety can be alkylated to form quaternary isoquinolinium salts. researchgate.netresearchgate.net These salts are often highly fluorescent and have been investigated for applications in materials chemistry and bioimaging. researchgate.net The alkylation introduces a positive charge into the system, significantly altering its electronic and photophysical properties.
Ring-Opening and Rearrangement Reactions
The this compound core is a thermodynamically stable, aromatic system. Consequently, ring-opening and rearrangement reactions are not characteristic transformations for this scaffold under typical laboratory conditions.
However, related but structurally distinct isomers or derivatives can undergo such reactions, highlighting the potential for reactivity under specific energetic conditions. For example, a photochemical ring-opening reaction has been described for the isomeric imidazo[1,5-a]quinolines, which yields medicinally relevant imides under photoredox catalysis. rsc.org Additionally, synthetic routes to related heterocyclic systems, such as imidazo[2,1-a]isoindolones, can proceed through a Smiles-type rearrangement of precursor molecules. nih.gov Molecular rearrangements have also been observed in other complex quinoline-fused systems, such as pyrazino[2,3-c]quinolin-5(6H)-ones, which rearrange to form hydantoin (B18101) derivatives upon reaction with isocyanic acid. mdpi.com While these examples occur in different scaffolds, they suggest that under specific stimuli (e.g., photochemical) or with specific substitution patterns, skeletal transformations of the broader class of fused isoquinoline heterocycles are possible.
Structure Property Relationships of 2,3 Diphenylimidazo 2,1 a Isoquinoline Non Biological Focus
Influence of 2,3-Diphenyl Substitution Pattern on Electronic Distribution and Molecular Orbitals
The electronic distribution and the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critically influenced by the 2,3-diphenyl substitution on the imidazo[2,1-a]isoquinoline (B1217647) framework.
Theoretical calculations, such as those performed using Density Functional Theory (DFT), on related substituted imidazo[5,1-a]isoquinolines, provide valuable insights. For these systems, the HOMO density is typically distributed across the fused heterocyclic core and the substituent at position 1, with a lesser contribution from the substituent at position 3. uni-giessen.de In the case of 2,3-diphenylimidazo[2,1-a]isoquinoline, it can be inferred that the HOMO would be similarly delocalized over the imidazo[2,1-a]isoquinoline core and the phenyl group at the 2-position, which is adjacent to the nitrogen atom of the imidazole (B134444) ring.
The LUMO, conversely, is significantly influenced by the nature and planarity of the substituents. uni-giessen.de In derivatives of the isomeric imidazo[5,1-a]isoquinoline system with electron-withdrawing groups, these substituents are often coplanar with the heterocyclic core and contribute significantly to the LUMO. uni-giessen.de For this compound, the phenyl groups are expected to be twisted out of the plane of the imidazo[2,1-a]isoquinoline ring to some extent due to steric hindrance. This non-planar arrangement would reduce the extent of π-conjugation between the phenyl rings and the heterocyclic core, which in turn would affect the energy levels of the molecular orbitals.
The energy gap between the HOMO and LUMO is a key determinant of the molecule's electronic properties and its absorption and emission characteristics. irjweb.com A larger HOMO-LUMO gap generally corresponds to absorption at shorter wavelengths (blue shift) and indicates higher kinetic stability. irjweb.com The specific orientation of the two phenyl rings will modulate this energy gap.
Photophysical Properties: Absorption Spectra, Fluorescence Emission Characteristics, Quantum Yields, and Excited State Lifetimes
The 2,3-diphenyl substitution pattern imparts distinct photophysical properties to the imidazo[2,1-a]isoquinoline scaffold, leading to characteristic absorption and fluorescence behavior. Studies on the isomeric 1,3-disubstituted imidazo[5,1-a]isoquinolines have shown that these compounds are promising blue-light emitters. uni-giessen.de
Absorption and Emission: Derivatives of the imidazo[2,1-a]isoquinoline and related fused systems typically exhibit absorption maxima in the UV-visible region, corresponding to π-π* electronic transitions. For this compound, the absorption spectrum is expected to show bands characteristic of the extended π-conjugated system. The fluorescence emission is anticipated to be in the blue region of the visible spectrum, a common feature for many imidazo-fused heterocycles. uni-giessen.denih.gov
Quantum Yields and Stokes Shifts: The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is highly sensitive to the molecular structure. For some substituted imidazo[5,1-a]isoquinolines, quantum yields as high as 48% have been reported. uni-giessen.deresearchgate.net The quantum yield of this compound will be influenced by the rigidity of the structure and the rotational freedom of the phenyl groups. Non-radiative decay pathways, which compete with fluorescence, can be promoted by molecular vibrations and rotations.
The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, is another important photophysical parameter. Imidazo[5,1-a]isoquinoline derivatives have been shown to exhibit significant Stokes shifts. uni-giessen.de A large Stokes shift is often desirable in applications such as fluorescent probes and organic light-emitting diodes (OLEDs) to minimize self-absorption.
The table below summarizes typical photophysical data for a related 1,3-disubstituted imidazo[5,1-a]isoquinoline derivative to provide a comparative context.
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Stokes Shift (nm) |
| 1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline | - | 431 | 0.33 | - |
| 3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline | - | 446 | 0.48 | - |
Data for related compounds from a study on imidazo[5,1-a]isoquinolines. uni-giessen.deresearchgate.net
Electrochemical Properties and Redox Behavior
The electrochemical properties of this compound, particularly its redox behavior, can be investigated using techniques like cyclic voltammetry. This method allows for the determination of the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively.
For a series of imidazo[5,1-a]isoquinoline derivatives, cyclic voltammetry has revealed clear oxidation peaks, indicating the removal of an electron from the HOMO. uni-giessen.de The position of this peak is sensitive to the nature of the substituents on the heterocyclic core. The introduction of electron-donating groups generally lowers the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups make oxidation more difficult.
The reduction process, involving the addition of an electron to the LUMO, can also be observed. In some related systems, a reductive signal has been detected, though its presence and potential can be highly dependent on the specific substitution pattern. uni-giessen.de
The electrochemical gap, determined from the difference between the onset of the oxidation and reduction potentials, provides an experimental measure of the HOMO-LUMO gap. This value is crucial for understanding the electronic structure and for designing materials for applications in organic electronics.
Thermal Stability and Photostability of the Fused System
The thermal and photostability of the this compound system are important considerations for its practical applications. The fused aromatic nature of the imidazo[2,1-a]isoquinoline core generally imparts good thermal stability. The synthesis of these compounds often involves high temperatures, suggesting that the core structure is robust. nih.govrsc.org
The presence of the two phenyl groups can further enhance the thermal stability of the molecule by increasing its molecular weight and providing additional resonance stabilization. However, the C-C single bonds connecting the phenyl groups to the heterocyclic core could be potential sites for thermal degradation under extreme conditions.
Photostability refers to the ability of a molecule to resist degradation upon exposure to light. For fluorescent molecules, high photostability is crucial for long-term performance. The photostability of this compound will depend on the efficiency of radiative decay (fluorescence) versus photochemical degradation pathways. Molecules with high fluorescence quantum yields are often more photostable because the excited state energy is efficiently dissipated through the emission of light, reducing the likelihood of photochemical reactions. The rigid, fused-ring structure of the imidazo[2,1-a]isoquinoline core is expected to contribute positively to its photostability.
Relationship between Molecular Conformation and Photophysical Performance
The three-dimensional conformation of this compound, particularly the dihedral angles between the phenyl rings and the imidazo[2,1-a]isoquinoline plane, has a profound impact on its photophysical performance.
As previously mentioned, steric interactions between the phenyl groups and the heterocyclic core are likely to cause the phenyl rings to be twisted out of the plane of the imidazo[2,1-a]isoquinoline system. This twisting has a direct effect on the degree of π-conjugation. A more planar conformation would lead to a more extended π-system, which typically results in a red shift (longer wavelength) in both the absorption and emission spectra. Conversely, a more twisted conformation would interrupt the π-conjugation, leading to a blue shift (shorter wavelength).
This conformational flexibility can also influence the fluorescence quantum yield. Increased rotational freedom of the phenyl groups can provide a non-radiative decay pathway for the excited state, leading to a lower quantum yield. This phenomenon is known as aggregation-induced emission (AIE) in some systems, where restricted intramolecular rotation in the solid state or in aggregates leads to enhanced fluorescence. For this compound in solution, the degree of rotational freedom of the phenyl rings will be a key factor in determining its fluorescence efficiency. Therefore, factors that can restrict this rotation, such as solvent viscosity or incorporation into a rigid matrix, could potentially enhance its photophysical performance.
Potential Applications of 2,3 Diphenylimidazo 2,1 a Isoquinoline in Advanced Materials and Chemical Probes
Application in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The inherent photoluminescence and charge-transporting capabilities of N-heterocyclic aromatic compounds make the imidazo[2,1-a]isoquinoline (B1217647) framework a promising candidate for use in organic light-emitting diodes (OLEDs). While research on the specific 2,3-diphenyl derivative is emerging, studies on related isoquinoline-based materials highlight the potential of this class of compounds as emitters in electroluminescent devices.
For instance, iridium(III) complexes incorporating isoquinoline-based ligands have been successfully developed as phosphorescent emitters for solution-processed OLEDs, achieving efficient orange and red light emission. researchgate.net These complexes demonstrate the utility of the isoquinoline (B145761) core in facilitating the desired electronic transitions for light generation. Furthermore, other donor-acceptor molecules based on different heterocyclic systems have shown excellent performance as emitters exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons to achieve up to 100% internal quantum efficiency. nih.gov
The 2,3-diphenylimidazo[2,1-a]isoquinoline structure, with its extended π-conjugation and potential for high photoluminescence quantum yield, could function as a stable and efficient blue or green emitter, or as a host material for other emissive dopants in OLED devices. The phenyl substituents can be further functionalized to tune the emission color, improve charge injection/transport properties, and enhance the morphological stability of thin films, which is crucial for device longevity and performance. mdpi.com
Table 1: Performance of Representative OLEDs Using Isoquinoline-Related Emitters
| Emitter Type | Emitter Compound | Emission Peak (nm) | Max. External Quantum Efficiency (EQE) | Reference |
| TADF Emitter | NI-TPA | 593 | 11.3% | nih.gov |
| TADF Emitter | NI-Pz | 665 | 7.6% | nih.gov |
| Phosphorescent Emitter | Iridium(III) Complex | 610 - 615 | Not Specified | researchgate.net |
Utilization as Fluorescent Probes and Sensors (e.g., for metal ions, environmental analytes)
The imidazo[2,1-a]isoquinoline scaffold is an excellent platform for designing fluorescent probes and sensors due to its inherent fluorescence and the presence of nitrogen atoms that can act as binding sites for analytes. The fluorescence properties of these compounds are often sensitive to their local environment, making them suitable for detecting metal ions, pH changes, and other environmental analytes.
A notable example involves dithienylethene derivatives that incorporate an imidazo[2,1-a]isoquinoline unit. These compounds have been shown to act as highly selective "turn-off" fluorescent sensors for iron (III) ions (Fe³⁺). bohrium.com The binding of Fe³⁺ to the molecule suppresses its fluorescence intensity, allowing for quantitative detection. bohrium.com Similarly, other molecules based on the quinoline (B57606) and isoquinoline frameworks have been designed as fluorescent sensors for various metal ions, including Zn²⁺ and Cd²⁺, as well as for anions like pyrophosphate. rsc.org
The mechanism of sensing often involves processes like photoinduced electron transfer (PET). In a PET-based sensor, the analyte (e.g., a metal ion) binds to a receptor unit, which inhibits the PET process and "turns on" the fluorescence of the fluorophore. mdpi.com For example, a pyrazoloquinoline derivative functionalized with a dipicolylamine recognition group acts as a turn-on sensor for Zn²⁺ with a very low detection limit. mdpi.com The this compound molecule could be similarly functionalized to create selective chemosensors for a range of important analytes.
Table 2: Examples of Isoquinoline-Based Fluorescent Sensors
| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit (M) | Reference |
| Dithienylethene-Imidazo[2,1-a]isoquinoline | Fe³⁺ | Fluorescence quenching (Turn-off) | Not Specified | bohrium.com |
| Pyrazoloquinoline-Dipicolylamine | Zn²⁺ | PET inhibition (Turn-on) | 1.93 x 10⁻⁷ | mdpi.com |
| Naphthalimide-Benzimidazo[2,1-a]isoquinoline | Fe³⁺ | Turn-on | 2.5 x 10⁻⁶ | researchgate.net |
| TQEN-Isoquinoline | Zn²⁺ / Cd²⁺ | Fluorescence enhancement | Not Specified | rsc.org |
Integration into Functional Polymers and Supramolecular Architectures
Incorporating chromophoric units like this compound into larger molecular systems such as polymers and supramolecular assemblies can lead to materials with advanced, synergistic properties. By integrating this fluorescent scaffold into a polymer backbone or as a side chain, it is possible to create materials for applications in light-emitting devices, sensors, and organic electronics.
Functional polymers can be designed where the imidazo[2,1-a]isoquinoline moiety imparts specific optical or electronic characteristics. For example, such polymers could be used as the active layer in polymer light-emitting diodes (PLEDs) or as fluorescent polymeric sensors. The design strategies for creating such materials are well-established, often involving the polymerization of monomers bearing the desired functional group. The class of poly(2-oxazoline)s, for instance, is known for its versatility in creating tailor-made functional polymers through the incorporation of various side-chain functionalities. mdpi.com A similar approach could be used to synthesize polymers decorated with the this compound unit.
In the realm of supramolecular chemistry, the planar and aromatic nature of this compound makes it an ideal building block for creating self-assembling systems through non-covalent interactions like π-π stacking and hydrogen bonding. These architectures can exhibit unique collective photophysical properties, such as aggregation-induced emission (AIE) or excimer formation, which are highly desirable for applications in solid-state lighting and sensing.
Role as Ligands in Transition Metal Catalysis
Nitrogen-containing heterocyclic compounds are widely utilized as ligands in transition metal catalysis due to the ability of their nitrogen atoms to coordinate effectively with metal centers. The imidazo[2,1-a]isoquinoline framework, possessing multiple nitrogen atoms, has the potential to act as a bidentate or monodentate ligand for various transition metals.
Research has demonstrated the synthesis and characterization of transition metal complexes with related azo imidazole (B134444) derivative ligands. researchgate.netekb.eg These studies show that ligands containing imidazole units can form stable, often octahedral, complexes with metal ions such as Mn(II), Co(II), Ni(II), and Cu(II). researchgate.net The formation of such stable coordination complexes is a fundamental prerequisite for a ligand's use in catalysis.
By serving as a ligand, this compound could be used to modulate the electronic properties and steric environment of a metal catalyst. This can influence the catalyst's activity, selectivity, and stability in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The phenyl substituents could be modified to fine-tune these properties, potentially leading to the development of novel, highly efficient catalytic systems. While direct catalytic applications of this specific compound class are an area for future research, the foundational coordination chemistry of similar N-heterocycles is well-established. ekb.eg
Development as Novel Material Components with Tunable Properties
A key advantage of the this compound scaffold is the high degree of tunability of its chemical and physical properties through synthetic modification. The photophysical and electronic characteristics of this core structure are strongly influenced by the nature of its substituents.
Studies on structurally similar imidazo[5,1-a]isoquinolines and imidazo[1,5-a]pyridines have shown that the strategic placement of electron-donating or electron-withdrawing groups can significantly alter properties such as the emission wavelength, fluorescence quantum yield, and solvatochromism (a change in color with solvent polarity). mdpi.comresearchgate.net For instance, a 3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline derivative was found to have a high fluorescence quantum yield of 48% with emission in the blue region of the spectrum (446 nm). researchgate.net This demonstrates that the core structure is highly responsive to substituent effects.
The two phenyl rings on the this compound molecule offer ample opportunity for such tuning. By introducing different functional groups onto these phenyl rings, researchers can systematically engineer the molecule's properties for specific applications. This could involve:
Color Tuning: Shifting the fluorescence emission across the visible spectrum for OLED displays.
Optimizing Electronic Levels: Adjusting the HOMO and LUMO energy levels to improve charge injection and transport in electronic devices.
Enhancing Sensing Selectivity: Introducing specific binding sites to create highly selective chemical sensors.
Modifying Solubility and Morphology: Adding groups that improve processability for device fabrication and ensure stable amorphous films.
This inherent tunability makes this compound a versatile platform for the rational design of new organic materials with precisely controlled functions.
Future Research Directions and Concluding Remarks
Development of More Sustainable and Cost-Effective Synthetic Routes for Scalable Production
The transition from laboratory-scale synthesis to industrial production necessitates the development of environmentally benign and economically viable synthetic methodologies. Current routes often rely on transition-metal catalysts, pre-functionalized precursors, and harsh reaction conditions. nih.gov Future research should prioritize green chemistry principles to overcome these limitations.
Key areas of focus include:
Metal-Free Catalysis: Exploring alternatives to expensive and potentially toxic heavy metal catalysts is crucial. mdpi.com Methods utilizing hypervalent iodine or other organocatalysts can offer milder reaction conditions and simplify product purification. mdpi.com
Atom and Step Economy: Synthetic routes that maximize the incorporation of atoms from reactants into the final product are inherently more sustainable. nih.gov Developing C-H activation-based protocols, for instance, avoids the need for pre-functionalized substrates, thereby reducing the number of synthetic steps. mdpi.comnih.gov
Alternative Energy Sources: Investigating the use of microwave irradiation or visible-light photocatalysis can accelerate reaction times, improve yields, and often allow for reactions to proceed under ambient temperatures, reducing energy consumption. nih.govresearchgate.net
| Synthetic Strategy | Traditional Approach | Future Sustainable Approach | Key Advantages |
| Catalysis | Transition-metal-catalyzed cross-coupling (e.g., Rhodium, Palladium). nih.govresearchgate.net | Metal-free catalysis (e.g., hypervalent iodine) or earth-abundant metal catalysts (e.g., Copper). mdpi.com | Reduced cost, lower toxicity, simplified purification. |
| Reaction Type | Multi-step synthesis with isolated intermediates. | One-pot tandem/domino reactions. nih.govdocumentsdelivered.com | Increased efficiency, reduced solvent waste, time-saving. |
| Starting Materials | Prefunctionalized precursors (e.g., halogenated compounds). mdpi.com | Simple, readily available building blocks via C-H activation. nih.gov | Improved step economy, lower cost of starting materials. |
| Solvents/Conditions | High-boiling point organic solvents, harsh conditions. | Greener solvents (e.g., water, ethanol), ambient conditions. mdpi.com | Enhanced safety, reduced environmental impact. |
Exploration of Unconventional Reactivity and Novel Transformations
Understanding and harnessing the intrinsic reactivity of the 2,3-diphenylimidazo[2,1-a]isoquinoline core is essential for creating molecular diversity. Future work should move beyond established transformations to explore novel chemical behaviors.
Prospective research avenues include:
Site-Selective C-H Functionalization: The scaffold possesses multiple C-H bonds that could be selectively functionalized. Developing catalytic systems to precisely target a specific position on the isoquinoline (B145761) or imidazole (B134444) rings would enable the late-stage modification of the core structure, providing rapid access to new derivatives. documentsdelivered.comrsc.org
Photocatalytic and Electrosynthetic Methods: These methods offer unique reactivity patterns not accessible through traditional thermal reactions. researchgate.net Visible-light-induced reactions, for example, can facilitate radical-based transformations to introduce complex functionalities under mild conditions. nih.gov
Dearomatization/Annulation Cascades: Investigating cascade reactions that temporarily disrupt the aromaticity of the isoquinoline system to allow for subsequent bond formations can lead to the synthesis of highly complex, three-dimensional structures from the planar parent molecule. researchgate.net
| Transformation Type | Description | Potential Outcome |
| Late-Stage C-H Functionalization | Direct modification of the core C-H bonds without pre-activation. documentsdelivered.com | Rapid diversification of derivatives for structure-activity relationship (SAR) studies. |
| Radical-Induced Cyclization | Using radical intermediates to form new rings onto the existing scaffold. nih.gov | Construction of extended polycyclic aromatic systems with novel electronic properties. |
| [3+2] Annulation Reactions | Reacting the imidazo[2,1-a]isoquinoline (B1217647) core with three-atom components. researchgate.net | Access to new fused heterocyclic systems with potential biological activity. |
| Asymmetric Catalysis | Enantioselective functionalization of the scaffold. | Development of chiral derivatives for applications in pharmacology and materials science. |
Advancement in Computational Design for Predicting and Optimizing Properties
In silico methods are becoming indispensable tools for accelerating the discovery and development of new functional molecules. Integrating computational chemistry into the research workflow for this compound can significantly reduce the experimental effort required.
Future computational efforts should focus on:
Predictive Property Modeling: Using Density Functional Theory (DFT) and other quantum chemical methods to accurately predict key electronic and photophysical properties, such as HOMO/LUMO energy levels, absorption/emission wavelengths, and quantum yields. uni-giessen.deresearchgate.net This is critical for designing materials for applications like organic light-emitting diodes (OLEDs).
Virtual Screening and Docking: Leveraging the known biological activities of the broader imidazo[2,1-a]isoquinoline class (e.g., anticancer properties) to perform molecular docking studies. ontosight.aiontosight.aiontosight.ai This can identify potential biological targets for new derivatives and guide the design of more potent and selective therapeutic agents.
Machine Learning (ML) Models: Developing ML models trained on existing experimental and computational data to predict the properties of novel, unsynthesized derivatives. This high-throughput screening approach can rapidly identify promising candidates for synthesis and testing.
| Computational Method | Predicted Property | Relevance/Application |
| Density Functional Theory (DFT) | HOMO/LUMO energies, bandgap, electron density distribution. uni-giessen.de | Design of materials for organic electronics (OLEDs, OFETs). |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and fluorescence emission spectra. researchgate.net | Prediction of photophysical properties for fluorescent probes and emitters. |
| Molecular Docking | Binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). researchgate.netsemanticscholar.org | Rational design of therapeutic agents (e.g., kinase inhibitors). ontosight.ai |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. | Optimization of lead compounds in drug discovery. |
Rational Design and Synthesis of New Derivatives with Precisely Tunable Functional Properties
The true potential of the this compound scaffold lies in the ability to precisely control its properties through targeted chemical modifications. Rational design strategies are key to developing next-generation functional molecules. researchgate.net
Key design strategies include:
Substitution on Phenyl Rings: Introducing electron-donating or electron-withdrawing groups onto the phenyl rings at the C2 and C3 positions can systematically tune the electronic and optical properties of the molecule. uni-giessen.de This allows for fine-tuning of emission colors from blue to red for display and lighting applications.
Functionalization of the Isoquinoline Moiety: Modifying the isoquinoline part of the core can influence solubility, bioavailability, and intermolecular interactions (e.g., crystal packing), which are critical for both pharmaceutical and materials science applications.
Bioisosteric Replacement and Scaffold Hopping: Replacing parts of the molecule with other functional groups that retain similar biological activity can lead to derivatives with improved pharmacokinetic profiles.
| Modification Site | Substituent Type | Target Property to Tune | Potential Application |
| C2/C3 Phenyl Groups | Electron-Donating Groups (-OCH₃, -NMe₂) | Red-shift emission, increase quantum yield. | Red OLED emitters, fluorescent probes. |
| C2/C3 Phenyl Groups | Electron-Withdrawing Groups (-CN, -NO₂) | Blue-shift emission, alter redox potentials. uni-giessen.de | Blue OLED emitters, electron-transport materials. |
| Isoquinoline Core | Sulfonyl or Carboxyl Groups | Increase water solubility, introduce coordination sites. | Bioimaging agents, metal-organic frameworks (MOFs). |
| Isoquinoline Core | Alkyl or Fluorinated Groups researchgate.net | Enhance lipophilicity, improve metabolic stability. | Drug candidates with better bioavailability. |
Emerging Applications in Novel Technologies and Interdisciplinary Research
While initial studies have focused on the fundamental properties and potential biological activity of imidazo[2,1-a]isoquinolines, future research should aim to integrate these molecules into cutting-edge technologies and interdisciplinary fields.
Promising areas for future applications include:
Organic Electronics: The high fluorescence quantum yields and tunable emission spectra of certain derivatives make them excellent candidates for emitter molecules in OLEDs. uni-giessen.deresearchgate.net Research into their charge transport properties could also lead to applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Chemosensors and Bioimaging: The fluorescent nature of the scaffold can be harnessed to develop sensors for detecting specific ions, molecules, or changes in the cellular environment. researchgate.net Conjugating the core to biomolecules could create targeted probes for fluorescence microscopy and in vivo imaging.
Photocatalysis: The ability of the aromatic system to absorb light and participate in electron transfer processes suggests potential applications as organic photocatalysts for driving chemical reactions with visible light.
| Emerging Application | Required Molecular Properties | Interdisciplinary Field |
| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, color tunability, thermal stability. uni-giessen.de | Materials Science, Electrical Engineering |
| Chemical Sensors | Environment-sensitive fluorescence (solvatochromism), specific binding sites. | Analytical Chemistry, Environmental Science |
| Targeted Bioimaging Probes | Biocompatibility, cell permeability, high photostability, specific targeting moiety. | Medicinal Chemistry, Cell Biology |
| Organic Photocatalysts | Strong visible light absorption, suitable redox potentials, long-lived excited state. | Synthetic Organic Chemistry, Physical Chemistry |
Q & A
Q. What are the most common synthetic routes to access 2,3-diphenylimidazo[2,1-a]isoquinoline?
The synthesis of the imidazo[2,1-a]isoquinoline core often involves multicomponent reactions or annulation strategies. A one-pot three-component reaction using isoquinoline, phenacyl bromides, and thiocyanates in water or DMF under reflux yields imidazo[2,1-a]isoquinoline derivatives (e.g., 63% yield for 2-phenyl analogs) . Advanced methods include ionic liquid-mediated condensation (e.g., [BPY][BF4]) to improve regioselectivity and recyclability of solvents . For diphenyl-substituted variants, photochemical approaches in micro-flow reactors enable precise control over reaction kinetics, achieving 5,6-diphenylimidazo[2,1-a]isoquinoline with high purity (melting point: 237–239°C) .
Q. How is the structural identity of this compound confirmed experimentally?
Characterization relies on combined spectroscopic and crystallographic techniques. H and C NMR (e.g., δ 8.76 ppm for aromatic protons in CDCl3) confirm substitution patterns and electronic environments . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C17H13FN2: 264.297 g/mol) . X-ray crystallography is less common due to solubility challenges, but computational methods (DFT) complement experimental data for stereochemical assignments .
Q. What are common impurities or byproducts observed during synthesis, and how are they mitigated?
Side products arise from incomplete cyclization or competing radical pathways. For example, Kraus indole conditions may yield indolo[2,1-a]isoquinoline instead of the desired product if propargyl ethers are misoptimized . Purification via silica gel chromatography (n-hexane/EtOAc) or recrystallization effectively isolates the target compound. Metal-free protocols reduce contamination from transition-metal catalysts .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yields of this compound?
Key parameters include solvent choice, catalyst loading, and temperature. Ionic liquids (e.g., [BPY][BF4]) improve reaction efficiency by stabilizing intermediates, achieving 76% yield for pyrido[2,1-a]isoquinoline derivatives . Photoredox catalysis under visible light (e.g., Ru or Ir complexes) enables redox-neutral cyclization with >80% yields and broad functional group tolerance . Continuous-flow systems enhance scalability and reduce side reactions via precise residence time control .
Q. What mechanistic insights explain the radical cascade pathways in imidazo[2,1-a]isoquinoline synthesis?
Radical-based methods (e.g., CuBr2-mediated cyclization) involve sulfur dioxide insertion, aryl radical generation, and regioselective C–H functionalization. For example, DABCO·(SO2)2 acts as a SO2 surrogate, initiating sulfonylation followed by 6-endo-trig cyclization to form sulfonated derivatives . Computational studies (DFT) support radical addition to activated alkenes as the rate-limiting step .
Q. How do structural modifications of the imidazo[2,1-a]isoquinoline core influence biological activity?
Substituents at the 2- and 3-positions significantly modulate bioactivity. Sulfonated derivatives exhibit anticancer properties (e.g., IC50 < 10 µM against HeLa cells) via topoisomerase inhibition . Pyrrolo[2,1-a]isoquinoline analogs, found in marine alkaloids, show anti-inflammatory activity by targeting COX-2 pathways . Structure-activity relationship (SAR) studies highlight the necessity of the diphenyl motif for π-stacking interactions in DNA intercalation .
Q. What computational tools are used to predict the electronic properties of this compound?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps, polarizability, and charge distribution to rationalize reactivity and spectroscopic data . Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets like kinases or GPCRs . DP4 probability analysis resolves stereochemical ambiguities in NMR data .
Methodological Considerations
Q. What strategies enable late-stage functionalization of the imidazo[2,1-a]isoquinoline scaffold?
Post-synthetic modifications include:
Q. How are competing reaction pathways (e.g., [1,3]- vs. [1,2]-rearrangements) controlled during synthesis?
Steric and electronic effects dictate rearrangement outcomes. For example, 1,2-rearrangements dominate in lactone-annelated derivatives when electron-withdrawing groups destabilize transition states for alternative pathways . Solvent polarity (e.g., DMF vs. water) and base strength (e.g., KOtBu vs. DABCO) further modulate selectivity .
Q. What analytical challenges arise in characterizing imidazo[2,1-a]isoquinoline derivatives?
Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
